8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione
CAS No.:
Cat. No.: VC13820815
Molecular Formula: C20H22O9
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22O9 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |
| Standard InChI | InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3 |
| Standard InChI Key | MGXAKXRVQRODDX-UHFFFAOYSA-N |
| SMILES | CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |
| Canonical SMILES | CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |
Introduction
The compound 8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione, commonly referred to as ginkgolide K, is a complex organic molecule with a unique structure. It belongs to the ginkgolide family, which is known for its presence in the leaves of the Ginkgo biloba tree. Ginkgolides are renowned for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Chemical Formula and Identifiers
-
Molecular Formula: CHO
-
InChI: InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1
-
InChIKey: MGXAKXRVQRODDX-GNQXGQJISA-N
-
SMILES: CC1=C2C@HOC1=O
Synthesis and Isolation
Ginkgolides, including ginkgolide K, are typically isolated from the leaves of Ginkgo biloba. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate the specific ginkgolide compounds. Synthetic routes for ginkgolides are complex due to their intricate structures and have been the subject of extensive research in organic chemistry.
Research Findings
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Ginkgolides | Anti-inflammatory | PAF antagonism |
| Ginkgolide K | Potential anti-inflammatory | Hypothetical PAF antagonism |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume